

# (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol molecular structure

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Compound of Interest		
Compound Name:	(1S,2S)-(+)-2-Amino-1-phenyl-1,3- propanediol	
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An In-depth Technical Guide to the Molecular Structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and characterization of **(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol**. A prochiral amino alcohol, this compound is of significant interest to researchers and drug development professionals, primarily for its role as a versatile chiral auxiliary in asymmetric synthesis. This guide summarizes its chemical and physical properties, offers an analysis of its molecular geometry based on standard bond lengths, details its spectroscopic signature, and provides representative experimental protocols for its synthesis and characterization. Logical workflows for its synthesis and structural verification are presented visually using Graphviz diagrams.

# **Chemical Identity and Physical Properties**

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral organic compound featuring a phenyl group, a primary amine, and two hydroxyl groups. The specific (1S,2S) stereochemistry is crucial for its applications in stereoselective synthesis.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	(1S,2S)-2-amino-1-phenylpropane-1,3-diol[1]
Synonym	L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol[2]
CAS Number	28143-91-1[2]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> [3]
Molecular Weight	167.21 g/mol [2]
InChI Key	JUCGVCVPNPBJIG-IUCAKERBSA-N[2]

| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1[2] |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White to light yellow crystalline powder[4]
Melting Point	109-113 °C (lit.)[2][4]
Optical Rotation	[α] <sup>25</sup> /D +37° (c=1 in 1 M HCl)[2]
Assay	≥97%[2]

| Primary Application | Precursor to chiral 2-oxazolines; Chiral auxiliary[4] |

## **Molecular Structure and Geometry**

The molecule possesses two stereocenters at the C1 and C2 positions of the propanediol backbone, leading to its chirality. The (1S,2S) designation defines the absolute configuration at these centers. While a definitive crystal structure from single-crystal X-ray diffraction is not readily available in public databases, a theoretical structure can be analyzed, and its geometric parameters can be estimated from standard bond lengths and angles for its constituent functional groups.



Table 3: Typical Bond Lengths for Constituent Functional Groups

Bond Type	Functional Group Context	Typical Bond Length (Å)
C-C	Phenyl Ring	~1.40
C-C	Aliphatic (C1-C2)	~1.54[5]
C-O	Benzylic Alcohol (C1-OH)	~1.43
C-O	Primary Alcohol (C3-OH)	~1.43
C-N	Primary Amine (C2-NH <sub>2</sub> )	~1.47
С-Н	Aromatic	~1.09
С-Н	Aliphatic	~1.09
О-Н	Alcohol	~0.96

| N-H | Amine | ~1.01 |

## **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of **(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol** in solution. The expected chemical shifts are summarized below.

Table 4: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.25 - 7.40	m	5H, Phenyl (C <sub>6</sub> H₅)
4.65	d	1H, Benzylic CH (C1-H)
3.60	dd	1H, Methylene CH2 (C3-Ha)
3.45	dd	1H, Methylene CH <sub>2</sub> (C3-Hb)
3.10	m	1H, Amino CH (C2-H)



 $| \sim 2.50 | \text{br s} | 4H, -NH_2 \text{ and -OH} |$ 

Table 5: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Assignment
142.5	C, Phenyl (ipso-C)
128.4	CH, Phenyl (ortho/meta-C)
127.8	CH, Phenyl (para-C)
126.5	CH, Phenyl (ortho/meta-C)
75.2	CH, Benzylic (C1)
64.8	CH <sub>2</sub> , Methylene (C3)

| 58.9 | CH, Amino (C2) |

# Experimental Protocols Representative Synthesis Protocol: Biocatalytic Approach

This protocol describes a common method for the stereoselective synthesis of (1S,2S)-2-amino-1-phenyl-1,3-propanediol derivatives using a threonine aldolase enzyme.

- Reaction Setup: To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) is added glycine (1.5 equivalents) and benzaldehyde (1.0 equivalent).
- Enzyme Addition: A purified L-threonine aldolase is added to the reaction mixture to a final concentration of 1-2 mg/mL.
- Reaction Conditions: The mixture is stirred gently at a controlled temperature, typically between 25-37 °C, for 24-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, the enzyme is removed by centrifugation or filtration. The
  aqueous solution is then brought to a basic pH (e.g., pH 9-10) with an appropriate base like



sodium carbonate.

- Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3 x volume). The combined organic layers are washed with brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol product.

#### **Protocol for NMR Characterization**

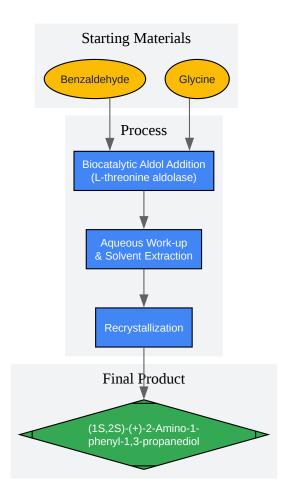
- Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
   The probe should be tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the range of -1 to 10 ppm.
  - Use a 30° pulse angle and a relaxation delay of 2 seconds.
  - Acquire 16-32 scans for a good signal-to-noise ratio.
  - Process the data with an exponential line broadening of 0.3 Hz.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover 0 to 200 ppm.
  - Use a 30° pulse angle and a relaxation delay of 2 seconds.



- Acquire 1024 or more scans.
- Process the data with an exponential line broadening of 1-2 Hz.
- 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.

#### **Application and Workflow Visualization**

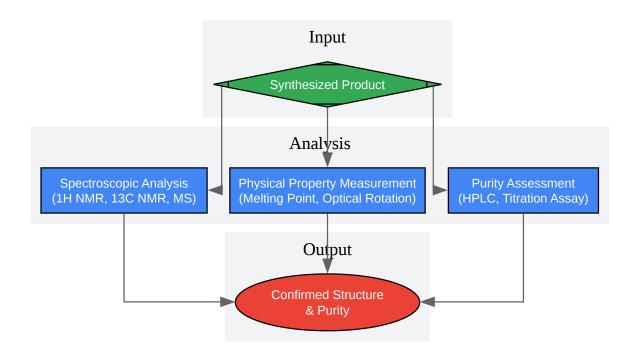
The primary application of **(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol** is in asymmetric synthesis, where it serves as a chiral auxiliary. It is frequently used to prepare chiral 2-oxazolines from carboxylic acid derivatives, which can then be used to control the stereochemistry of subsequent reactions, such as alkylations or aldol additions.



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Caption: Logical workflow for the synthesis of the target compound.





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Caption: Workflow for the structural and purity verification of the compound.

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